molecular formula C8H5BrMgN2 B14876404 Quinoxalin-6-ylmagnesium bromide

Quinoxalin-6-ylmagnesium bromide

Cat. No.: B14876404
M. Wt: 233.35 g/mol
InChI Key: GLXUDBYFFWTHGC-UHFFFAOYSA-M
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Description

Quinoxalin-6-ylmagnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The quinoxaline moiety is a nitrogen-containing heterocycle that is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoxalin-6-ylmagnesium bromide can be synthesized through the reaction of quinoxaline with magnesium in the presence of bromine. The reaction typically takes place in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the oxidation of the Grignard reagent. The general reaction scheme is as follows:

Quinoxaline+Mg+Br2Quinoxalin-6-ylmagnesium bromide\text{Quinoxaline} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} Quinoxaline+Mg+Br2​→Quinoxalin-6-ylmagnesium bromide

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with efficient cooling systems to control the exothermic nature of the reaction. The process also includes rigorous purification steps to ensure the removal of any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Quinoxalin-6-ylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can participate in halogen-metal exchange reactions.

    Coupling Reactions: Forms carbon-carbon bonds with electrophiles.

Common Reagents and Conditions:

    Nucleophilic Addition: Typically carried out in anhydrous conditions using diethyl ether or THF as solvents.

    Substitution Reactions: Often involves the use of halogenated solvents and a catalyst such as copper(I) iodide.

    Coupling Reactions: Palladium or nickel catalysts are commonly used.

Major Products:

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Quinoxalines: Result from halogen-metal exchange reactions.

    Coupled Products: Formed from coupling reactions with various electrophiles.

Scientific Research Applications

Quinoxalin-6-ylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of anti-cancer and anti-microbial agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its ability to introduce the quinoxaline moiety into various structures.

Mechanism of Action

The mechanism of action of quinoxalin-6-ylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound can attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The quinoxaline ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity.

Comparison with Similar Compounds

    Quinoxaline: The parent compound, which lacks the magnesium bromide moiety.

    Quinoxalin-2-ylmagnesium bromide: Another Grignard reagent with the magnesium bromide group at a different position on the quinoxaline ring.

    Quinoxalin-6-ylboronic acid: A boronic acid derivative used in Suzuki coupling reactions.

Uniqueness: Quinoxalin-6-ylmagnesium bromide is unique due to its specific positioning of the magnesium bromide group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex molecules and in the study of reaction mechanisms.

Properties

IUPAC Name

magnesium;6H-quinoxalin-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N2.BrH.Mg/c1-2-4-8-7(3-1)9-5-6-10-8;;/h1,3-6H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXUDBYFFWTHGC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=[C-]1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrMgN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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